Vorinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.16e-02 g/L

Synonyms

Canonical SMILES

Histone Deacetylase (HDAC) Inhibition

Vorinostat belongs to a class of compounds called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus. By inhibiting HDAC activity, Vorinostat disrupts this process, leading to changes in gene expression patterns Wikipedia: Vorinostat: . This ability to modulate gene expression makes Vorinostat a valuable tool for researchers studying various biological processes and diseases.

Potential for Cancer Treatment

One of the most actively explored areas of Vorinostat research is its potential as an anti-cancer agent. The altered gene expression caused by HDAC inhibition can influence cancer cell growth, survival, and differentiation. Studies have shown that Vorinostat can induce cell death (apoptosis) in cancer cells and may also improve the effectiveness of other cancer therapies PubMed: Vorinostat (SAHA) and Breast Cancer: An Overview: . Research is ongoing to determine the efficacy of Vorinostat in treating various cancers, either alone or in combination with other therapies.

Epigenetic Research

Vorinostat's impact on gene expression falls under the umbrella of epigenetics, the study of heritable changes in gene function that do not involve alterations in the DNA sequence itself. By influencing chromatin structure and histone modifications, Vorinostat offers researchers a way to probe the mechanisms of epigenetic regulation and its role in various diseases like cancer MedchemExpress: Vorinostat (SAHA) | HDAC Inhibitor: .

Vorinostat is classified as a histone deacetylase inhibitor, specifically targeting class I and II enzymes. It has an empirical formula of C₁₄H₂₀N₂O₃ and a molecular weight of approximately 264.32 g/mol. This compound is notable for its ability to induce the accumulation of acetylated histones and proteins, which plays a crucial role in regulating gene expression and cellular processes related to cancer progression .

As an HDAC inhibitor, vorinostat disrupts the normal function of HDAC enzymes. HDACs remove acetyl groups from histones, making the chromatin (DNA and histone complex) condense and hinder gene expression []. By inhibiting HDAC activity, SAHA promotes histone acetylation, leading to chromatin relaxation and increased accessibility of DNA to transcriptional machinery []. This altered gene expression pattern can potentially lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Vorinostat functions primarily through the inhibition of histone deacetylases, which are enzymes responsible for removing acetyl groups from histones. This action leads to an increase in acetylated proteins within the cell. The binding of Vorinostat to the active site of these enzymes involves chelation with zinc ions, effectively blocking their activity .

The chemical reaction can be summarized as follows:

This reaction contributes to various downstream effects, including altered gene expression and apoptosis in cancer cells.

Vorinostat exhibits multiple biological activities:

- Transcriptional Effects: By inhibiting histone deacetylases, Vorinostat alters the expression of genes involved in cell cycle regulation and apoptosis. This includes upregulating cyclin-dependent kinase inhibitors like p21, leading to cell cycle arrest in malignant cells .

- Apoptosis Induction: Vorinostat promotes apoptosis through both transcription-dependent and independent mechanisms. It alters the balance between pro-apoptotic and anti-apoptotic proteins, enhancing cell death pathways in resistant cancer cells .

- Non-Transcriptional Effects: The compound also affects cellular signaling pathways, influencing factors such as heat shock proteins and alpha tubulin, which are critical for cellular stability and function .

The synthesis of Vorinostat typically involves several steps:

- Formation of Hydroxamic Acid: The initial step involves reacting an appropriate aniline derivative with an acid chloride to form a hydroxamic acid.

- Purification: The product is purified through crystallization or chromatography techniques.

- Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Specific synthetic routes may vary based on laboratory protocols but generally follow this framework .

Vorinostat interacts with various biological pathways:

- Drug Interactions: It has been studied for interactions with other antineoplastic agents, enhancing therapeutic efficacy when used in combination therapies.

- Metabolism: Vorinostat undergoes hepatic metabolism primarily through glucuronidation, leading to inactive metabolites that are excreted renally .

Adverse interactions may include increased serum enzyme levels but are generally mild and manageable.

Several compounds share similarities with Vorinostat due to their roles as histone deacetylase inhibitors. Here are some notable examples:

| Compound Name | Class | Key Characteristics |

|---|---|---|

| Romidepsin | Histone Deacetylase Inhibitor | Used for peripheral T-cell lymphoma; acts on class I HDACs. |

| Panobinostat | Histone Deacetylase Inhibitor | Broad-spectrum HDAC inhibitor; used for multiple myeloma. |

| Belinostat | Histone Deacetylase Inhibitor | Approved for treatment of peripheral T-cell lymphoma; acts on class I and II HDACs. |

Uniqueness of Vorinostat

Vorinostat's uniqueness lies in its specific approval for cutaneous T-cell lymphoma, its oral bioavailability, and its distinct mechanism targeting multiple HDAC classes while being less effective against class III HDACs . This specificity allows it to be a crucial agent in targeted cancer therapies.

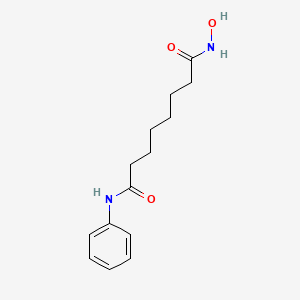

Molecular Structure and Nomenclature

Vorinostat, systematically named N-hydroxy-N'-phenyloctanediamide, is a dicarboxylic acid diamide derivative. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$, with a molar mass of 264.32 g/mol. Structurally, it comprises:

- A suberic acid (octanedioic acid) backbone.

- An aniline group linked via an amide bond.

- A hydroxamic acid terminal group.

Alternative designations include suberoylanilide hydroxamic acid (SAHA) and the brand name Zolinza. The hydroxamic acid moiety serves as a zinc-binding pharmacophore critical for HDAC inhibition.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-hydroxy-N'-phenyloctanediamide |

| Molecular Formula | $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 264.32 g/mol |

| Synonyms | SAHA, Zolinza, MK-0683 |

| CAS Registry Number | 149647-78-9 |

Synthetic Pathways and Optimization

Vorinostat synthesis employs two primary strategies:

Traditional Chemical Synthesis

- Monomethyl Suberate Activation: React monomethyl suberate with aniline to form suberanilic acid methyl ester.

- Hydroxylamine Coupling: Treat the ester with hydroxylamine under basic conditions (e.g., methanolic sodium methoxide) to yield vorinostat.

Enzymatic Synthesis

- Bacillus smithii Amidase: Catalyzes the biotransformation of $$ N' $$-phenyloctanediamide to vorinostat, achieving 83% yield.

- Advantages: Reduced environmental impact and bypasses harsh reaction conditions.

Table 2: Synthetic Method Comparison

| Method | Yield | Key Advantage |

|---|---|---|

| Chemical Coupling | 80% | High scalability |

| Enzymatic Catalysis | 83% | Eco-friendly process |

| Continuous Flow | 75-90% | Enhanced reaction efficiency |

Crystallographic Analysis and Conformational Studies

Crystal Structure Insights

- HDAC2 Complex (PDB: 4LXZ): Vorinostat’s hydroxamic acid group chelates the catalytic zinc ion in HDAC2, while the aliphatic chain occupies the enzyme’s hydrophobic channel.

- Crystalline Form VI: Characterized by X-ray diffraction peaks at 2θ = 6.7°, 13.5°, and 20.1°, with a melting point of 159–160.5°C.

Conformational Flexibility

- Alkoxy Chain Orientation: The octanedioic acid chain adopts a linear conformation to optimize HDAC binding.

- Hydrogen Bonding: Stabilized by intramolecular interactions between the hydroxamic acid and amide groups.

Physicochemical Properties and Stability Profiling

Solubility and Partitioning

- Aqueous Solubility: 0.72 mM (pH 7.0), enhanced to 70.8 mM with randomly methylated β-cyclodextrin.

- LogP: 2.5, indicating moderate hydrophobicity.

- pKa Values: 9.2 (hydroxamic acid) and 10.5 (aniline amide).

Stability Under Stress Conditions

- Hydrolytic Degradation: Susceptible to acid/base hydrolysis, forming six major degradants (e.g., 8-oxo-$$ N $$-phenyloctanamide).

- Thermal Stability: Decomposes above 160°C; stable in solid state under photolytic conditions.

Table 3: Stability Profile

| Condition | Degradation Pathway | Major Degradants Identified |

|---|---|---|

| Acidic (HCl, 1N) | Hydrolysis of hydroxamic acid | 7-Amino-N-phenylheptanamide |

| Basic (NaOH, 0.1N) | Amide bond cleavage | 8-Oxo-N-phenyloctanamide |

| Oxidative (H₂O₂) | N-Oxidation | 8-Hydrazineyl-8-oxo derivative |

Vorinostat exerts its primary epigenetic effects through the inhibition of histone deacetylases, leading to widespread chromatin remodeling and transcriptional reprogramming. The compound functions as a pan-histone deacetylase inhibitor, demonstrating potent inhibitory activity against class I histone deacetylases (histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3) with inhibitory concentrations in the nanomolar range [1] [2] [3]. This broad-spectrum inhibition results in the accumulation of acetylated histone proteins, fundamentally altering chromatin structure and gene accessibility [4] [5].

The mechanism of histone hyperacetylation involves Vorinostat's direct binding to the zinc atom within the catalytic domain of histone deacetylase enzymes, with its phenyl ring projecting onto the enzyme surface [6] [7]. This binding prevents the removal of acetyl groups from histone lysine residues, leading to the accumulation of acetylated histones H2A, H2B, H3, and H4 [5] [8] [7]. The hyperacetylation neutralizes the positive charge of lysine residues, reducing electrostatic interactions between histones and negatively charged DNA, thereby promoting chromatin relaxation and enhanced transcriptional accessibility [4] [6].

Studies have documented specific histone modifications induced by Vorinostat treatment. In cutaneous T-cell lymphoma cells, Vorinostat treatment resulted in significant accumulation of acetylated histones H2B, H3, and H4, with this hyperacetylation directly correlating with apoptosis induction [6] [9]. Similarly, in human papillomavirus-infected cells, Vorinostat treatment led to elevated acetylation of H4K5/K9/K12/K16 and H4K12, demonstrating its capacity to modify multiple histone residues simultaneously [10]. The compound also induces acetylation of H3K9, a modification associated with active transcription and promoter accessibility [11] [12].

Beyond core histone modifications, Vorinostat influences chromatin architecture through its effects on enhancer regions. Research has demonstrated that Vorinostat treatment dramatically reprograms enhancer landscapes while maintaining overall three-dimensional genome organization [4] [13]. Specifically, the compound increases H3K27 acetylation at enhancer regions, facilitating long-range chromatin interactions between enhancers and promoters [4] [13]. This enhancer remodeling occurs without significant changes in chromatin accessibility, suggesting that Vorinostat's primary effects operate through histone acetylation rather than chromatin structure alterations [4].

The chromatin remodeling effects of Vorinostat extend beyond histone modifications to include interactions with other epigenetic regulators. Research has revealed that Vorinostat suppresses the expression of key histone methyltransferases, including enhancer of zeste homolog 2, SUV39H1, SUV39H2, and SUV420H1 [1] [14]. This dual action on both histone acetylation and methylation creates a comprehensive epigenetic reprogramming that facilitates transcriptional activation of silenced genes.

Gene Reactivation of Tumor Suppressor Pathways

Vorinostat demonstrates remarkable efficacy in reactivating silenced tumor suppressor genes through multiple epigenetic mechanisms. The compound's ability to restore tumor suppressor function represents a crucial therapeutic mechanism, particularly given the frequent epigenetic silencing of these genes in cancer [6] [15] [16].

The reactivation of p53, a central tumor suppressor, exemplifies Vorinostat's therapeutic potential. Vorinostat induces p53 acetylation at specific lysine residues, including K379 and K286, leading to enhanced p53 stability and transcriptional activity [11] [17]. This acetylation-mediated activation occurs independently of p53 mutation status, as demonstrated in non-small cell lung cancer cells where Vorinostat enhanced p53 function in both wild-type and mutant p53 contexts [18] [17]. The compound also modulates p53 regulation through suppression of MDM2, a key negative regulator of p53, thereby preventing p53 degradation and promoting its accumulation [17].

The cyclin-dependent kinase inhibitor p21 represents another critical tumor suppressor target of Vorinostat. The compound induces p21 expression through a p53-independent mechanism, involving direct histone acetylation at the p21 promoter region [18] [17] [19]. This p53-independent activation is particularly significant because it allows Vorinostat to restore cell cycle control even in cancers with p53 mutations [18] [17]. Studies have shown that Vorinostat treatment results in dose-dependent accumulation of p21 protein, leading to cell cycle arrest and growth inhibition [11] [18].

RUNX3, a gastric tumor suppressor frequently silenced in gastric cancer, undergoes reactivation through Vorinostat-induced promoter acetylation. Research has demonstrated that Vorinostat treatment increases histone H3 acetylation specifically at the RUNX3 promoter region, leading to its transcriptional reactivation [15] [13]. The reactivated RUNX3 contributes significantly to Vorinostat's growth inhibitory effects, as demonstrated by studies showing that RUNX3-negative gastric cancer cells exhibit enhanced sensitivity to Vorinostat treatment [15].

The reactivation of additional tumor suppressors follows similar mechanisms. Vorinostat treatment results in the upregulation of BAX, a pro-apoptotic protein, through p53-dependent pathways [11] [17]. The compound also enhances expression of NOXA, another pro-apoptotic factor, through histone acetylation-mediated mechanisms [6] [9]. In mantle cell lymphoma, Vorinostat treatment leads to increased acetylation at the promoters of BIM, BMF, and NOXA, all of which contribute to apoptosis induction [6] [9].

Importantly, Vorinostat's tumor suppressor reactivation extends to genes involved in DNA repair and genome stability. The compound induces spatial nuclear relocation of the DNA repair gene MGMT, moving it from the nuclear periphery to the center where active transcription occurs [20]. This spatial repositioning accompanies increased MGMT expression, particularly in metaplastic and malignant cells, suggesting that Vorinostat can restore DNA repair capacity in cancer cells [20].

The reactivation of tumor suppressor pathways by Vorinostat occurs through coordinated epigenetic changes that extend beyond simple histone acetylation. The compound simultaneously reduces DNA methylation at tumor suppressor promoters while increasing permissive histone modifications, creating a comprehensive epigenetic environment conducive to gene reactivation [9] [19]. This multi-layered approach to tumor suppressor reactivation distinguishes Vorinostat from more targeted epigenetic therapies and contributes to its broad anticancer activity.

microRNA Expression Modulation

Vorinostat exerts significant regulatory effects on microRNA expression, contributing to its anticancer activity through post-transcriptional gene regulation mechanisms. The compound modulates microRNA expression across diverse cancer types, affecting both tumor suppressor and oncogenic microRNAs [6] [9] [21].

The most extensively studied microRNA target is miR-34a, a crucial tumor suppressor microRNA that functions as a transcriptional target of p53. In pancreatic cancer stem cells, Vorinostat treatment leads to robust re-expression of miR-34a, which is frequently downregulated in pancreatic malignancies [6] [9]. The reactivated miR-34a suppresses tumorigenesis through multiple mechanisms, including inhibition of cell proliferation, cell cycle progression, self-renewal, epithelial-mesenchymal transition, and invasion [6] [9]. The functional significance of miR-34a reactivation was demonstrated through experiments using antagomiR inhibition, which abrogated Vorinostat's anticancer effects, confirming the critical role of this microRNA in therapeutic response [6] [9].

In gastric cancer, Vorinostat modulates the expression of miR-769-5p and miR-769-3p, both of which function as tumor suppressors. These microRNAs target IGF1R (insulin-like growth factor 1 receptor), and their upregulation by Vorinostat contributes to growth suppression and apoptosis induction [21]. The regulation of these microRNAs occurs through disruption of the STAT3-IGF1R-HDAC3 complex, demonstrating the interconnected nature of transcriptional and post-transcriptional regulatory mechanisms [21].

Non-small cell lung cancer studies have revealed that Vorinostat significantly influences the expression of multiple microRNAs, with changes affecting up to 64 different microRNAs [6] [9]. These include miR-345 and miR-593, which target genes involved in angiogenesis, apoptosis, chromatin modification, and cell proliferation [6] [9]. The broad microRNA expression changes induced by Vorinostat in lung cancer cells suggest that the compound orchestrates comprehensive reprogramming of post-transcriptional gene regulation networks.

Colorectal cancer research has identified 30 microRNAs that undergo significant expression changes following Vorinostat treatment, including miR-7-1 and miR-9 [6] [9]. These microRNAs target diverse cellular pathways, contributing to Vorinostat's multifaceted anticancer effects in colorectal malignancies [6] [9]. The expression changes occur in both upregulated and downregulated directions, indicating that Vorinostat can both activate tumor suppressor microRNAs and silence oncogenic microRNAs.

In osteosarcoma, Vorinostat treatment results in downregulation of microRNAs located at the 14q32 locus [6] [9]. This chromosomal region contains multiple microRNAs with oncogenic properties, and their suppression by Vorinostat contributes to tumor suppression in osteosarcoma cells [6] [9]. The locus-specific effects demonstrate that Vorinostat can target entire microRNA clusters, potentially through chromatin modifications that affect large genomic regions.

The mechanisms underlying Vorinostat's microRNA modulation involve both direct and indirect effects on microRNA gene transcription. Direct effects include histone acetylation at microRNA promoters, similar to protein-coding gene regulation. Indirect effects involve the modulation of transcription factors that regulate microRNA expression, such as p53, which controls miR-34a expression [6] [9]. Additionally, Vorinostat affects the expression of microRNA processing enzymes, potentially influencing microRNA biogenesis and maturation [6] [9].

The functional consequences of microRNA modulation by Vorinostat extend beyond individual gene regulation to encompass entire regulatory networks. The compound's ability to simultaneously modulate multiple microRNAs creates synergistic effects on cancer cell behavior, contributing to growth inhibition, apoptosis induction, and differentiation [6] [9]. This network-level regulation represents a sophisticated mechanism through which Vorinostat achieves its therapeutic effects.

DNA Methylation Crosstalk

Vorinostat demonstrates complex interactions with DNA methylation machinery, creating intricate epigenetic crosstalk that enhances its therapeutic efficacy. This crosstalk involves both direct effects on DNA methyltransferases and indirect effects through chromatin modifications that influence methylation patterns [6] [9] [22].

The compound directly affects DNA methyltransferase expression, particularly DNMT1 and DNMT3B, which are responsible for maintenance and de novo DNA methylation, respectively. In non-small cell lung cancer cells, Vorinostat treatment leads to significant downregulation of both DNMT1 and DNMT3B at the hTERT (human telomerase reverse transcriptase) promoter [6] [9]. This downregulation results in promoter demethylation and subsequent reduction in telomerase activity, contributing to cancer cell growth inhibition [6] [9].

The demethylating effects of Vorinostat are particularly evident at tumor suppressor gene promoters. Studies have shown that Vorinostat treatment results in demethylation of CpG islands at the promoters of key tumor suppressors, including p21, RUNX3, and CDKN2A [9] [19]. This demethylation occurs concurrently with increased histone acetylation, creating a permissive epigenetic environment for gene reactivation [9] [19]. The coordinated changes in DNA methylation and histone acetylation suggest that Vorinostat functions as a comprehensive epigenetic reprogramming agent rather than a selective histone deacetylase inhibitor.

The crosstalk between acetylation and methylation involves mutual regulation of the respective enzyme systems. Vorinostat treatment suppresses the expression of histone methyltransferases, including EZH2, SUV39H1, SUV39H2, and SUV420H1, which are responsible for repressive histone methylation marks [1] [14]. This suppression reduces H3K27me3 and H3K9me3 levels, marks associated with transcriptional repression and heterochromatin formation [1] [14]. The reduction in repressive methylation marks, combined with increased acetylation, creates a chromatin environment conducive to gene activation.

The interaction between Vorinostat and DNA methylation extends to the regulation of methyl-CpG-binding proteins. The compound affects the expression and function of proteins that recognize methylated DNA, including methyl-CpG-binding domain proteins [22]. These proteins typically recruit histone deacetylases to maintain gene silencing, but Vorinostat's inhibition of histone deacetylases disrupts this silencing mechanism [22]. This disruption allows for the reactivation of methylated tumor suppressor genes that would otherwise remain silenced.

Clinical studies have demonstrated the therapeutic potential of combining Vorinostat with DNA methyltransferase inhibitors. In acute lymphoblastic leukemia, the combination of Vorinostat with decitabine (a DNA methyltransferase inhibitor) showed enhanced therapeutic efficacy compared to either agent alone [19] [23]. The combination resulted in reactivation of p21 in T-ALL cells, which was not achieved with Vorinostat alone [19]. This synergistic effect highlights the importance of targeting both histone deacetylation and DNA methylation for comprehensive epigenetic therapy.

The temporal dynamics of DNA methylation changes following Vorinostat treatment reveal complex regulatory patterns. Initial treatment results in rapid histone acetylation changes, followed by gradual alterations in DNA methylation patterns [9] [23]. Genome-wide methylation analysis has shown that Vorinostat treatment leads to both hypomethylation and hypermethylation at different genomic loci, indicating that the compound does not induce uniform demethylation but rather promotes site-specific methylation changes [9] [23].

The functional consequences of DNA methylation crosstalk extend to long-term epigenetic memory. Studies have shown that Vorinostat-induced changes in DNA methylation can persist after drug withdrawal, potentially contributing to sustained therapeutic effects [9] [23]. This epigenetic memory involves the establishment of new methylation patterns that maintain gene expression states favorable for cancer cell growth inhibition [9] [23].

Purity

Physical Description

Color/Form

White solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (45.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (98.7%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (46.75%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (46.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (45.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Malignant pleural mesothelioma, Treatment of Cutaneous T-Cell Lymphoma

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Zolinza

FDA Approval: Yes

Vorinostat is approved to treat: Cutaneous T-cell lymphoma that has not gotten better, has gotten worse, or has recurred (come back) during or after two systemic therapies.

Vorinostat is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Vorinostat is indicated for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma who have progressive, persistent or recurrent disease on or following two systemic therapies. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX38 - Vorinostat

Mechanism of Action

Vorinostat, a histone deacetylase inhibitor, is an antineoplastic agent. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized. Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. HDAC enzymes catalyze the removal of acetyl groups from the lysine residues of proteins, including histones and transcription factors. Overexpression of HDAC enzymes or aberrant recruitment of HDAC enzymes to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones has been observed in some cancer cells. Hypoacetylation of histones is associated with a condensed chromatin structure and repression of gene transcription. Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation. In vitro, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells.

Although the pathophysiological processes involved in dopamine (DA) neuron degeneration in Parkinson's disease (PD) are not completely known, apoptotic cell death has been suggested to be involved and can be modeled in DAergic cell lines using the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP(+)). Recently, it has been suggested that histone deacetylase inhibitors (HDACIs) may reduce apoptotic cell death in various model systems. However, their utility in interfering with DA cell death remains unclear. The HDACIs sodium butyrate (NaB), valproate (VPA) and suberoylanilide hydroxamic acid (SAHA) were tested for their ability to prevent MPP(+)-mediated cytotoxicity in human derived SK-N-SH and rat derived MES 23.5 cells. All three HDACIs at least partially prevented MPP(+)-mediated apoptotic cell death. The protective effects of these HDACIs coincided with significant increases in histone acetylation. These results suggest that HDACIs may be potentially neuroprotective against DA cell death ...

Histone deacetylase inhibitors (HDACi) developed as anti-cancer agents have a high degree of selectivity for killing cancer cells. HDACi induce acetylation of histones and nonhistone proteins, which affect gene expression, cell cycle progression, cell migration, and cell death. The mechanism of the tumor selective action of HDACi is unclear. Here, /the authors/ show that the HDACi, vorinostat (Suberoylanilide hydroxamic acid, SAHA), induces DNA double-strand breaks (DSBs) in normal (HFS) and cancer (LNCaP, A549) cells. Normal cells in contrast to cancer cells repair the DSBs despite continued culture with vorinostat. In transformed cells, phosphorylated H2AX (gammaH2AX), a marker of DNA DSBs, levels increased with continued culture with vorinostat, whereas in normal cells, this marker decreased with time. Vorinostat induced the accumulation of acetylated histones within 30 min, which could alter chromatin structure-exposing DNA to damage. After a 24-hr culture of cells with vorinostat, and reculture without the HDACi, gammaH2AX was undetectable by 2 hr in normal cells, while persisting in transformed cells for the duration of culture. Further, /investigators/ found that vorinostat suppressed DNA DSB repair proteins, e.g., RAD50, MRE11, in cancer but not normal cells. Thus, the HDACi, vorinostat, induces DNA damage which normal but not cancer cells can repair. This DNA damage is associated with cancer cell death. These findings can explain, in part, the selectivity of vorinostat in causing cancer cell death at concentrations that cause little or no normal cell death.

... Some histone deacetylase inhibitors, such as trichostatin A and scriptaid, have improved the full-term development of mouse clones significantly, but the mechanisms allowing for this are unclear. Here, /the authors/ found that two other specific inhibitors, suberoylanilide hydroxamic acid and oxamflatin, could also reduce the rate of apoptosis in blastocysts, improve the full-term development of cloned mice, and increase establishment of nuclear transfer-generated embryonic stem cell lines significantly without leading to obvious abnormalities. However, another inhibitor, valproic acid, could not improve cloning efficiency. Suberoylanilide hydroxamic acid, oxamflatin, trichostatin A, and scriptaid are inhibitors for classes I and IIa/b histone deacetylase, whereas valproic acid is an inhibitor for classes I and IIa, suggesting that inhibiting class IIb histone deacetylase is an important step for reprogramming mouse cloning efficiency.

For more Mechanism of Action (Complete) data for Vorinostat (23 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The pharmacokinetics of vorinostat were evaluated in 23 patients with relapsed or refractory advanced cancer. After oral administration of a single 400-mg dose of vorinostat with a high-fat meal, the mean +/- standard deviation area under the curve (AUC) and peak serum concentration (Cmax) and the median (range) time to maximum concentration (Tmax) were 5.5+/-1.8 uM.hr, 1.2+/-0.62 uM and 4 (2-10) hours, respectively.

In the fasted state, oral administration of a single 400-mg dose of vorinostat resulted in a mean AUC and Cmax and median Tmax of 4.2+/-1.9 uM.hr and 1.2+/-0.35 uM and 1.5 (0.5-10) hours, respectively. Therefore, oral administration of vorinostat with a high-fat meal resulted in an increase (33%) in the extent of absorption and a modest decrease in the rate of absorption (Tmax delayed 2.5 hours) compared to the fasted state. However, these small effects are not expected to be clinically meaningful. In clinical trials of patients with CTCL, vorinostat was taken with food.

At steady state in the fed-state, oral administration of multiple 400-mg doses of vorinostat resulted in a mean AUC and Cmax and a median Tmax of 6.0+/-2.0 uM.hr, 1.2+/-0.53 uM and 4 (0.5-14) hours, respectively.

Vorinostat is approximately 71% bound to human plasma proteins over the range of concentrations of 0.5 to 50 ug/mL.

For more Absorption, Distribution and Excretion (Complete) data for Vorinostat (9 total), please visit the HSDB record page.

Metabolism Metabolites

Vorinostat is extensively metabolized to inactive metabolites, principally by glucuronidation and hydrolysis followed by beta-oxidation. The drug is not metabolized by cytochrome P-450 (CYP) isoenzymes.

The major pathways of vorinostat metabolism involve glucuronidation and hydrolysis followed by beta-oxidation. Human serum levels of two metabolites, O-glucuronide of vorinostat and 4-anilino-4-oxobutanoic acid were measured. Both metabolites are pharmacologically inactive. Compared to vorinostat, the mean steady state serum exposures in humans of the O-glucuronide of vorinostat and 4-anilino-4-oxobutanoic acid were 4-fold and 13-fold higher, respectively.

The mean urinary recovery of two pharmacologically inactive metabolites at steady state was 16+/-5.8% of vorinostat dose as the O glucuronide of vorinostat, and 36+/-8.6% of vorinostat dose as 4-anilino-4-oxobutanoic acid. Total urinary recovery of vorinostat and these two metabolites averaged 52+/-13.3% of vorinostat dose.

Wikipedia

Drug Warnings

Risk of dose-related thrombocytopenia and anemia. Dosage should be adjusted or therapy discontinued if thrombocytopenia or anemia occurs.

Risk of nausea, vomiting, and diarrhea; antiemetic and/or antidiarrheal agents may be required. To prevent dehydration, fluid and electrolyte replacement should be administered. Preexisting nausea, vomiting, and diarrhea should be adequately controlled before initiating therapy.

Risk of hyperglycemia. Serum glucose concentrations should be monitored, especially in patients with known or possible diabetes mellitus. Diet and/or antidiabetic therapy should be adjusted, if needed.

For more Drug Warnings (Complete) data for Vorinostat (23 total), please visit the HSDB record page.

Biological Half Life

... Patients (n = 23) received single doses of 400 mg vorinostat on day 1 (fasted) and day 5 (fed) with 48 hours of pharmacokinetic sampling on both days. Patients received 400 mg vorinostat once daily on days 7 to 28. On day 28, vorinostat was given (fed) with pharmacokinetic sampling for 24 hours after dose. The apparent t(1/2) of vorinostat was short (approximately 1.5 hours). ...

The mean terminal half-life was /approximately/ 2.0 hours for both vorinostat and the O-glucuronide metabolite, while that of the 4-anilino-4-oxobutanoic acid metabolite was 11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

Potential prolongation of prothrombin time (PT) or international normalized ratio (INR) in patients receiving vorinostat concomitantly with coumarin-derivative antiacoagulants. PT and INR should be carefully monitored.

Potential severe thrombocytopenia and GI bleeding in patients receiving vorinostat concomitantly with other histone deacetylase (HDAC) inhibitors (eg, valproic acid). Platelet count should be monitored every 2 weeks for the first 2 months.

Suberoylanilide hydroxamic acid (SAHA), a histone deacetylase inhibitor, has been shown to inhibit the development of N-methylnitrosourea (NMU)-induced rat mammary tumors when fed in the diet continuously for the duration of the carcinogenic process. The present study was designed to determine whether the inhibitory effects of SAHA occur during the initiation process or at subsequent stages in the carcinogenic process. In addition, animals with established NMU tumors were administered SAHA to determine whether SAHA could inhibit the continued growth of established mammary tumors. It was found that SAHA fed at 900 ppm in the diet inhibited tumor yields when administered from 14 days prior to NMU administration to termination (-14 to +130) and from +14 and +28 days to termination. However, SAHA had no effect on tumor yields when administered from -14 to +14 or from -14 to +50 days and then returned to the control diets for the remainder of the experimental period (130 days). These results indicate that the inhibitory effects of SAHA are not exerted at the initiation phase of NMU-induced mammary tumorigenesis and appear, instead, to inhibit the subsequent stages in tumor development. Of most interest was the ability of SAHA to inhibit the growth of established mammary tumors. Administration of SAHA in the diet at 900 ppm resulted in significant inhibition of established tumor growth. Thirty-two percent of SAHA-treated tumors exhibited partial regression compared to 12% of controls, growth was stabilized in 24% of treated tumors compared to 12% of controls while 11% exhibited complete regression compared to 0% of controls. Collectively, SAHA-treated tumors exhibited a 7-fold reduction in growth compared to untreated tumors over the test period. ...

Dates

Polymerized vorinostat mediated photodynamic therapy using lysosomal spatiotemporal synchronized drug release complex

Pengwei Hu, Miao Sun, Fengkun Lu, Sizhen Wang, Lei Hou, Yingjie Yu, Yunchang Zhang, Linhong Sun, Jianzhong Yao, Feng Yang, Chen Wang, Zhiqiang MaPMID: 34144323 DOI: 10.1016/j.colsurfb.2021.111903

Abstract

A combination of photodynamic therapy (PDT) and histone deacetylase inhibitor (HDACis) could potentiate single-mode anti-tumor activity of HDACis or PDT to inhibit tumor relapse and metastasis. However, poor solubility and heterogeneity in cellular uptake and tissue distribution hamper the dual mode antitumor effect. For a controlled drug release of photosensitizers and HDACis in cytoplasm, photosensitizer pyropheophorbide-a (Pyro) encapsulated in polymer polyethylene glycol-b-poly (asparaginyl-vorinostat) (simplified as Pyro@FPPS) are fabricated to achieve their lysosomal spatiotemporal synchronized release. With HDACis modeling PDT in vitro and in vivo, it seems that polymerized Vorinostat encapsulated photosensitizers significantly inhibited the tumor proliferation and metastasis by spatiotemporal synchronized drugs release, and Pyro@FPPS reported here reveals a promising prospect to exert drugs' synergistic effect in a spatiotemporal synchronized manner and can be an effective strategy to inhibit tumor growth, recurrence and metastasis in clinic.Total Synthesis of Chalaniline B: An Antibiotic Aminoxanthone from Vorinostat-Treated Fungus

Mahsa Khoshbakht, Bongkotrat Thanaussavadate, Chenxi Zhu, Yang Cao, Lev N Zakharov, Sandra Loesgen, Paul R BlakemorePMID: 34000192 DOI: 10.1021/acs.joc.1c00528

Abstract

Chalaniline B [1-anilino-2,8-dihydroxy-3-(hydroxymethyl)xanthone], an antibiotic previously isolated from vorinostat-treatedsp., was prepared in 7 steps from 2-hydroxyxanthone by a route incorporating regioselective oxidative transformations (bromination at C1/C3, ketone directed Pd(II)-catalyzed hydroxylation at C8), installation of the C1-anilino moiety by a regioselective Buchwald-Hartwig amination reaction from 1,3-dibromo-2,8-dimethoxyxanthone, and late-stage hydroxymethylation at C3 using a Stille cross-coupling. Biological evaluation of deshydroxymethylchalaniline B (1-anilino-2,8-dihydroxyxanthone) revealed MIC values of 8 μg mL

(25 μM) against both methicillin resistant

and

.

Vorinostat exhibits anticancer effects in triple-negative breast cancer cells by preventing nitric oxide-driven histone deacetylation

Marianne B Palczewski, Hannah Petraitis Kuschman, Rhea Bovee, Jason R Hickok, Douglas D ThomasPMID: 33938179 DOI: 10.1515/hsz-2020-0323

Abstract

Triple-negative breast cancers (TNBC) that produce nitric oxide (NO) are more aggressive, and the expression of the inducible form of nitric oxide synthase (NOS2) is a negative prognostic indicator. In these studies, we set out to investigate potential therapeutic strategies to counter the tumor-permissive properties of NO. We found that exposure to NO increased proliferation of TNBC cells and that treatment with the histone deacetylase inhibitor Vorinostat (SAHA) prevented this proliferation. When histone acetylation was measured in response to NO and/or SAHA, NO significantly decreased acetylation on histone 3 lysine 9 (H3K9ac) and SAHA increased H3K9ac. If NO and SAHA were sequentially administered to cells (in either order), an increase in acetylation was observed in all cases. Mechanistic studies suggest that the "deacetylase" activity of NO does not involve-nitrosothiols or soluble guanylyl cyclase activation. The observed decrease in histone acetylation by NO required the interaction of NO with cellular iron pools and may be an overriding effect of NO-mediated increases in histone methylation at the same lysine residues. Our data revealed a novel pathway interaction of Vorinostat and provides new insight in therapeutic strategy for aggressive TNBCs.

Neuroprotective Efficacy of Co-Encapsulated Rosiglitazone and Vorinostat Nanoparticle on Streptozotocin Induced Mice Model of Alzheimer Disease

Sarathlal K C, Violina Kakoty, Kowthavarapu Venkata Krishna, Sunil Kumar Dubey, Deepak Chitkara, Rajeev TaliyanPMID: 33860663 DOI: 10.1021/acschemneuro.1c00022

Abstract

Anomalies in brain insulin signaling have been demonstrated to be involved in the pathology of Alzheimer disease (AD). In this context, the neuroprotective efficacy of an insulin sensitizer, rosiglitazone, has been confirmed in our previous study. In the present study, we hypothesize that a combination of an epigenetic modulator, vorinostat, along with rosiglitazone can impart improved gene expression of neurotrophic factors and attenuate biochemical and cellular alteration associated with AD mainly by loading these drugs in a surface modified nanocarrier system for enhanced bioavailability and enhanced therapeutic efficacy. Hence, in this study, rosiglitazone and vorinostat were loaded onto a poloxamer stabilized polymeric nanocarrier system and administered to mice in the intracerebroventricular streptozotocin (3 mg/kg) induced model of AD. Treatment with the free drug combination (rosiglitazone 5 mg/kg, vorinostat 25 mg/kg) for 3 weeks attenuated the behavioral, biochemical, and cellular alterations as compared to either treatment alone (rosiglitazone 10 mg/kg, vorinostat 50 mg/kg). Further, the coencapsulated nanoformulation (rosiglitazone 5 mg/kg, vorinostat 25 mg/kg) exerted better neuroprotective efficacy than the free drug combination as evidenced by improved behavioral outcome, reduced oxidative stress, and elevated levels of neurotrophic factors. In conclusion, the synergistic neuroprotective efficacy of rosiglitazone and vorinostat has been increased through the poloxamer stabilized polymeric nanocarrier system.Discovery of STAT3 and Histone Deacetylase (HDAC) Dual-Pathway Inhibitors for the Treatment of Solid Cancer

Yuhao Ren, Shanshan Li, Ren Zhu, Chengying Wan, Dongmei Song, Jiawen Zhu, Guiping Cai, Sihui Long, Lingyi Kong, Wenying YuPMID: 34043359 DOI: 10.1021/acs.jmedchem.1c00136

Abstract

Nowadays, simultaneous inhibition of multiple targets through drug combination is an important anticancer strategy owing to the complex mechanism behind tumorigenesis. Recent studies have demonstrated that the inhibition of histone deacetylases (HDACs) will lead to compensated activation of a notorious cancer-related drug target, signal transducer and activator of transcription 3 (STAT3), in breast cancer through a cascade, which probably limits the anti-proliferation effect of HDAC inhibitors in solid tumors. By incorporating the pharmacophore of the HDAC inhibitor SAHA (vorinostat) into the STAT3 inhibitor pterostilbene, a series of potent pterostilbene hydroxamic acid derivatives with dual-target inhibition activity were synthesized. An excellent hydroxamate derivate, compound, inhibited STAT3 (

= 33 nM) and HDAC (IC

= 23.15 nM) with robust potency

. Compound

also showed potent anti-proliferation ability

and

. Our study provides the first STAT3 and HDAC dual-target inhibitor for further exploration.

Upregulation of histone acetylation reverses organic anion transporter 2 repression and enhances 5-fluorouracil sensitivity in hepatocellular carcinoma

Yingying Wang, Qianying Zhu, Haihong Hu, Hong Zhu, Bo Yang, Qiaojun He, Lushan Yu, Su ZengPMID: 33838133 DOI: 10.1016/j.bcp.2021.114546

Abstract

Hepatocellular carcinoma (HCC) is one of the most common malignant tumors in the world. The failure of chemotherapy in HCC patients is partly due to inadequate intracellular drug accumulation caused by abnormally expressed drug transporters. Human organic anion transporter 2 (hOAT2), a transporter mainly expressed in liver and kidney, is responsible for uptake of various antineoplastic drugs such as 5-fluorouracil (5-FU). Among 32 pairs of human HCC samples, we preliminarily found that OAT2 was suppressed in HCC tissues compared with matched tumor-adjacent tissues at both mRNA and protein levels, which resulted in 5-FU resistance in HCC. However, the epigenetic regulatory mechanisms of OAT2 downregulation have not been investigated. In this study, we first proved it was histone hypoacetylation rather than DNA hypermethylation that participated in transcriptional repression of OAT2 in two HCC cell lines (BEL-7402 and SMMC-7721). In general, there were two pathways confirmed using tissues and cells: 1) Increased histone deacetylase sirtuin 7 (SIRT7) mediated loss of histone 3 lysine 18 acetylation (H3K18ac) at the promoter of OAT2 and inhibited its transcription. 2) More histone deacetylase 7 (HDAC7) instead of lysine acetyltransferase 8 (KAT8) enrichment at the promoter of OAT2 led to low levels of histone 4 lysine 16 acetylation (H4K16ac). Further, we found that histone deacetylases inhibitor vorinostat (SAHA) could reverse histone hypoacetylation state to activate OAT2 transcription and enhance uptake of classic OAT2 substrate zidovudine. Therefore, we evaluated the effect of combining SAHA and 5-FU and the results demonstrated that SAHA could sensitize HCC cells to 5-FU. Collectively, we proposed such a combination treatment to overcome 5-FU resistance in HCC from the perspective of epigenetically restoring OAT2.SAHA induces white fat browning and rectifies metabolic dysfunctions via activation of ZFPs

Jinyu Ma, Yuejun Wang, Jie Ding, Shouping Zhang, Yinuo Yang, Cheng SunPMID: 33856361 DOI: 10.1530/JOE-20-0472

Abstract

Several histone deacetylase (HDAC) inhibitors have been shown to play beneficial roles in treating obesity and its related metabolic syndromes. However, the underlying mechanisms are still not understood well. In this study, we examined the potential roles of SAHA, a potent inhibitor of HDACs, on energy expenditure and explored the molecular mechanism involved. Our data showed that SAHA induces less lipid accumulation and smaller lipid droplets in cultured adipocytes. In vivo studies showing SAHA reduces body weight gain and increases core temperature in lean and obese mice. Furthermore, SAHA accelerates blood glucose disposal, improves insulin sensitivity and attenuates fatty liver in obese animals. Transcriptome sequencing found that a group of zinc finger proteins (Zfps) was up-regulated by SAHA. Functional studies showed that the knockdown of Zfp691 or Zfp719 largely abolishes SAHA-induced Ucp1 expression in adipocytes. ChIP assay showed that SAHA stimulates histone H3 acetylation at Zfp719 promoter. Luciferase reporter analysis revealed that Zfp719 activates Ucp1 promoter. As a consequence, forced expression of Zfp719 increases Ucp1 expression and promotes lipid catabolism in adipocytes. Taken together, our data indicate that by stimulating axis of ZFPs-UCP1, SAHA induces white fat browning and energy consumption, which makes it a potential drug for treating obesity and related metabolic dysfunctions.Fucoidan induces ROS-dependent epigenetic modulation in cervical cancer HeLa cell

Saad Mustafa, Jogendra Singh Pawar, Ilora GhoshPMID: 33771548 DOI: 10.1016/j.ijbiomac.2021.03.110

Abstract

Fucoidan is a sulfated polysaccharide obtained from marine algae and known for various pharmacological activities. In this study, we investigated the effect of Fucoidan on cell viability, redox balance, cytoskeletal component F-actin, HDAC inhibition, autophagy, and senescence phenomenon in human cervical cancer HeLa cell line in comparison to positive control suberoylanilide hydroxamic acid by flow cytometry, fluorescence microscopy, and western blotting. Our observations revealed that Fucoidan exposure induces cytotoxicity in HeLa cells via ROS and mitochondrial superoxide generation and loss of ATP. Colorimetrical studies suggested that Fucoidan impairs the function of HDAC expression. Fucoidan treatment also contributes to the change in the granularity of cells, senescence-associated heterochromatin foci formation that leads to senescence in HeLa cells. Moreover, we visualize that Fucoidan exhibits autophagosomes formation with monodansylcadaverine, and flow cytometry analysis by acridine orange further substantiates that Fucoidan triggers autophagy in HeLa cells. Additionally, the changes in the expression of proteins p21, p16, BECN1, and HDAC1 were seen as markers of senescence, autophagy, and HDAC inhibition by FACS and immunoblotting. Molecular docking study validates Fucoidan-HDAC1 association in corroboration with the experimental data. Collectively, these mechanistic studies demonstrated that Fucoidan could be a therapeutic molecule for targeting HDACs in cervical cancer.Pharmaco-transcriptomic correlation analysis reveals novel responsive signatures to HDAC inhibitors and identifies Dasatinib as a synergistic interactor in small-cell lung cancer

Haitang Yang, Beibei Sun, Ke Xu, Yunfei He, Tuo Zhang, Sean R R Hall, Swee T Tan, Ralph A Schmid, Ren-Wang Peng, Guohong Hu, Feng YaoPMID: 34224975 DOI: 10.1016/j.ebiom.2021.103457

Abstract

Histone acetylation/deacetylase process is one of the most studied epigenetic modifications. Histone deacetylase inhibitors (HDACis) have shown clinical benefits in haematological malignancies but failed in solid tumours due to the lack of biomarker-driven stratification.We perform integrative pharmaco-transcriptomic analysis by correlating drug response profiles of five pan-HDACis with transcriptomes of solid cancer cell lines (n=659) to systematically identify generalizable gene signatures associated with HDACis sensitivity and resistance. The established signatures are then applied to identify cancer subtypes that are potentially sensitive or resistant to HDACis, and drugs that enhance the efficacy of HDACis. Finally, the reproductivity of the established HDACis signatures is evaluated by multiple independent drug response datasets and experimental assays.

We successfully delineate generalizable gene signatures predicting sensitivity (containing 46 genes) and resistance (containing 53 genes) to all five HDACis, with their reproductivity confirmed by multiple external sources and independent internal assays. Using the gene signatures, we identify low-grade glioma harbouring isocitrate dehydrogenase 1/2 (IDH1/2) mutation and non-YAP1-driven subsets of small-cell lung cancer (SCLC) that particularly benefit from HDACis monotherapy. Further, based on the resistance gene signature, we identify clinically-approved Dasatinib as a synthetic lethal drug with HDACi, synergizing in inducing apoptosis and reactive oxygen species on a panel of SCLC. Finally, Dasatinib significantly enhances the therapeutic efficacy of Vorinostat in SCLC xenografts.

Our work establishes robust gene signatures predicting HDACis sensitivity/resistance in solid cancer and uncovers combined Dasatinib/HDACi as a synthetic lethal combination therapy for SCLC.

This work was supported by the National Natural Science Foundation of China (82072570 to F. Yao; 82002941 to B. Sun).

High-Throughput Screening for CEBPD-Modulating Compounds in THP-1-Derived Reporter Macrophages Identifies Anti-Inflammatory HDAC and BET Inhibitors

Tatjana Ullmann, Sonja Luckhardt, Markus Wolf, Michael J Parnham, Eduard ReschPMID: 33809617 DOI: 10.3390/ijms22063022

Abstract

This study aimed to identify alternative anti-inflammatory compounds that modulate the activity of a relevant transcription factor, CCAAT/enhancer binding protein delta (C/EBPδ). C/EBPδ is a master regulator of inflammatory responses in macrophages (Mϕ) and is mainly regulated at the level ofgene transcription initiation. To screen for

-modulating compounds, we generated a THP-1-derived reporter cell line stably expressing secreted alkaline phosphatase (SEAP) under control of the defined

promoter (

). A high-throughput screening of LOPAC

and ENZO

libraries on LPS- and IFN-γ-activated THP-1 reporter Mϕ identified four epigenetically active hits: two bromodomain and extraterminal domain (BET) inhibitors, I-BET151 and Ro 11-1464, as well as two histone deacetylase (HDAC) inhibitors, SAHA and TSA. All four hits markedly and reproducibly upregulated SEAP secretion and

mRNA expression, confirming screening assay reliability. Whereas BET inhibitors also upregulated the mRNA expression of the endogenous

, HDAC inhibitors completely abolished it. All hits displayed anti-inflammatory activity through the suppression of

and

gene expression. However, I-BET151 and HDAC inhibitors simultaneously upregulated the mRNA expression of pro-inflammatory

. The modulation of CEBPD gene expression shown in this study contributes to our understanding of inflammatory responses in Mϕ and may offer an approach to therapy for inflammation-driven disorders.